molecular formula C15H17NO4 B14568187 tert-Butyl (1,3-dioxo-1-phenylbutan-2-ylidene)carbamate CAS No. 61365-83-1

tert-Butyl (1,3-dioxo-1-phenylbutan-2-ylidene)carbamate

Cat. No.: B14568187
CAS No.: 61365-83-1
M. Wt: 275.30 g/mol
InChI Key: LDDVLCNQTKNNKJ-UHFFFAOYSA-N
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Description

tert-Butyl (1,3-dioxo-1-phenylbutan-2-ylidene)carbamate is a chemical compound known for its unique structure and properties. It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,3-dioxo-1-phenylbutan-2-ylidene)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of ethyl acetate as a solvent, with the reaction carried out at room temperature . The reaction conditions must be carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, leading to consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,3-dioxo-1-phenylbutan-2-ylidene)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

tert-Butyl (1,3-dioxo-1-phenylbutan-2-ylidene)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1,3-dioxo-1-phenylbutan-2-ylidene)carbamate involves its interaction with molecular targets and pathways. For instance, it selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions contribute to its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (1,3-dioxo-1-phenylbutan-2-ylidene)carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific structure and the resulting properties. Its ability to act as an intermediate in the synthesis of various compounds, including pharmaceuticals, sets it apart from other similar compounds.

Properties

CAS No.

61365-83-1

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

tert-butyl N-(1,3-dioxo-1-phenylbutan-2-ylidene)carbamate

InChI

InChI=1S/C15H17NO4/c1-10(17)12(16-14(19)20-15(2,3)4)13(18)11-8-6-5-7-9-11/h5-9H,1-4H3

InChI Key

LDDVLCNQTKNNKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NC(=O)OC(C)(C)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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